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Compound of Interest

Tert-butyl 3,5-difluoro-4-
Compound Name:
formylbenzoate

Cat. No.: B1288974

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized aromatic compound of
significant interest to researchers in medicinal chemistry and materials science. Its structure
incorporates three key features that make it a valuable synthetic building block: a difluorinated
benzene ring, a reactive aldehyde (formyl) group, and a sterically hindered tert-butyl ester. The
fluorine atoms can modulate the electronic properties and metabolic stability of target
molecules, a common strategy in drug design. The aldehyde serves as a versatile handle for a
wide array of chemical transformations, including reductive aminations, Wittig reactions, and
condensations. Finally, the tert-butyl ester acts as a robust protecting group for the carboxylic
acid, which can be selectively removed under acidic conditions. This guide provides a
comprehensive overview of its chemical properties, a validated synthesis protocol,
spectroscopic analysis, and critical handling information for laboratory professionals.

PART 1: Physicochemical and Structural Data

The fundamental properties of tert-butyl 3,5-difluoro-4-formylbenzoate are summarized
below. These identifiers are crucial for accurate substance registration, safety assessment, and
literature retrieval.
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Property Value Source(s)
Molecular Weight 242.22 g/mol [1112]
Molecular Formula C12H12F203 [1][2]
CAS Number 467442-12-2 [21[3]

tert-butyl 3,5-difluoro-4-
IUPAC Name [2]
formylbenzoate

T-butyl 4-formyl-3,5-

difluorobenzoate, 3,5-Difluoro-
Synonyms ) ) [2]

4-formyl-benzoic acid tert-butyl

ester

MDL Number MFCD11975649 [1]3]

White to off-white solid
Appearance ) N/A
(predicted based on analogs)

PART 2: Synthesis Protocol and Mechanistic
Rationale

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate is typically achieved via the
esterification of 3,5-difluoro-4-formylbenzoic acid. The use of a tert-butyl ester presents a
synthetic challenge due to the steric hindrance of the tert-butanol and the propensity for
elimination reactions under harsh conditions. The following protocol outlines a reliable method
for its preparation.

Experimental Protocol: Synthesis via Acid Chloride

This two-step procedure is preferred for its high efficiency and avoidance of strong acids that
could decompose the product.

Step 1: Conversion of 3,5-difluoro-4-formylbenzoic acid to its acid chloride.

e To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas
outlet to a scrubber), add 3,5-difluoro-4-formylbenzoic acid (1.0 eq).
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e Add thionyl chloride (SOCIz, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide
(DMF, ~1 drop).

e Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress
can be monitored by the cessation of HCI and SOz gas evolution.

» After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
The resulting crude 3,5-difluoro-4-formylbenzoyl chloride is typically used in the next step
without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid
chlorides due to the formation of gaseous byproducts (HCI and SO:2) that are easily removed,
driving the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate,
which is more reactive towards the carboxylic acid.

Step 2: Esterification with tert-Butanol.

e Dissolve the crude acid chloride from Step 1 in an anhydrous, non-protic solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C using an ice bath.

 In a separate flask, prepare a solution of tert-butanol (1.1 eq) and a non-nucleophilic base,
such as triethylamine (TEA, 1.2 eq) or pyridine, in the same anhydrous solvent.

o Add the tert-butanol/base solution dropwise to the cooled acid chloride solution with vigorous
stirring.

 Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
» Monitor the reaction by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding water. Separate the organic layer, wash
sequentially with dilute HCI, saturated NaHCOs solution, and brine.
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» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure to yield the crude product.

» Purify the product by column chromatography on silica gel or recrystallization to obtain pure
tert-butyl 3,5-difluoro-4-formylbenzoate.

Causality: The acid chloride is highly electrophilic and reacts readily with the nucleophilic
oxygen of tert-butanol. A base (TEA) is required to neutralize the HCI generated during the
reaction, preventing side reactions. The dropwise addition at O °C helps to control the
exothermicity of the reaction.

Synthetic Workflow Diagram
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Caption: Synthetic route for tert-butyl 3,5-difluoro-4-formylbenzoate.

PART 3: Spectroscopic Characterization (Predicted)

While comprehensive published spectra are not widely available, the structure of tert-butyl 3,5-
difluoro-4-formylbenzoate allows for a reliable prediction of its key spectroscopic features.
This analysis is fundamental for quality control and structural confirmation.

e 1H NMR (Proton NMR):
o ~10.3 ppm (singlet, 1H): This downfield signal corresponds to the aldehyde proton (-CHO).

o ~7.8 ppm (doublet, 2H): These signals are from the two aromatic protons. Due to
symmetry, they are chemically equivalent. They will appear as a doublet due to coupling
with the adjacent fluorine atoms.

o ~1.6 ppm (singlet, 9H): A strong, sharp singlet representing the nine equivalent protons of
the tert-butyl group.

e 13C NMR (Carbon NMR):
o ~188 ppm: Aldehyde carbonyl carbon.
o ~165 ppm: Ester carbonyl carbon.
o ~160-165 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-F).
o ~115-125 ppm (triplet): Aromatic carbons ortho to the ester and meta to the aldehyde.
o ~82 ppm: Quaternary carbon of the tert-butyl group (-C(CHs)3).
o ~28 ppm: Methyl carbons of the tert-butyl group (-C(CHs)3).

e F NMR (Fluorine NMR):
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o A single resonance is expected due to the chemical equivalence of the two fluorine atoms.
Its chemical shift would be in the typical range for aryl fluorides.

e FT-IR (Infrared Spectroscopy):
o ~2980 cm~1: C-H stretching from the tert-butyl group.

o ~2820 cm~t and ~2720 cm~1: Characteristic C-H stretching of the aldehyde proton (Fermi
resonance).

o ~1720 cm~1: Strong absorption from the ester carbonyl (C=0) stretching.
o ~1690 cm~1: Strong absorption from the aldehyde carbonyl (C=0) stretching.

o ~1250-1300 cm~1: Strong C-F stretching band.

PART 4: Applications in Research and Development

This molecule is primarily a building block for more complex structures. Its utility stems from the
orthogonal reactivity of its functional groups.

e Medicinal Chemistry: The difluorobenzaldehyde motif is a common starting point for the
synthesis of enzyme inhibitors and receptor antagonists. The fluorine atoms can enhance
binding affinity and improve metabolic stability by blocking sites of oxidative metabolism.[4]
The aldehyde can be converted into various functional groups to explore structure-activity
relationships (SAR).

o Protecting Group Chemistry: The tert-butyl ester serves as a stable protecting group for the
carboxylic acid, which is resistant to nucleophilic attack and basic hydrolysis. It can be
cleanly deprotected under specific acidic conditions (e.g., trifluoroacetic acid) to unmask the
carboxylic acid for further functionalization, such as amide bond formation.

Logical Relationship Diagram
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Caption: Functional groups and their corresponding applications.

PART 5: Safety and Handling

As a laboratory chemical, tert-butyl 3,5-difluoro-4-formylbenzoate requires careful handling

to minimize exposure and risk.

» Hazard Identification:
o Causes serious eye irritation.[3][5]
o Causes skin irritation.[3][5]

o May cause respiratory irritation.[3]
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» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

o Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

[5][6]

o Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
[5] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

e Handling and Storage:

o Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust. Ensure
adequate ventilation during use.[5]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Keep away from strong oxidizing agents.

o First Aid Measures:

o Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. If irritation
persists, seek medical attention.[5]

o Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs,
get medical advice.[5]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a
physician if you feel unwell.[5]

o Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water
afterward. Seek medical attention if symptoms occur.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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